molecular formula C9H13NO2 B6267021 4-[(methoxymethoxy)methyl]aniline CAS No. 936756-75-1

4-[(methoxymethoxy)methyl]aniline

Cat. No.: B6267021
CAS No.: 936756-75-1
M. Wt: 167.2
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Description

4-[(Methoxymethoxy)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxymethoxy group attached to the methyl group on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(methoxymethoxy)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with methoxymethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

4-chloromethyl aniline+methoxymethanolNaOH, refluxThis compound\text{4-chloromethyl aniline} + \text{methoxymethanol} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 4-chloromethyl aniline+methoxymethanolNaOH, reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxymethoxy)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated anilines and other substituted derivatives.

Scientific Research Applications

4-[(Methoxymethoxy)methyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-[(methoxymethoxy)methyl]aniline involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but lacks the methoxymethoxy group.

    4-Methyl aniline: Similar structure but lacks the methoxymethoxy group.

    4-Chloromethylaniline: Precursor in the synthesis of 4-[(methoxymethoxy)methyl]aniline.

Uniqueness: this compound is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

936756-75-1

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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